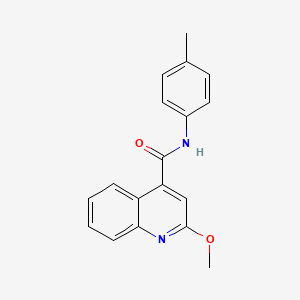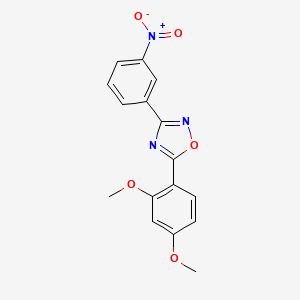
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, also known as TNID, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TNID is a yellowish powder that is soluble in organic solvents and has a melting point of 215-218°C.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In the field of organic electronics, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors have shown promising results in the development of organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
In the field of medicinal chemistry, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been studied for its potential anticancer and antitumor activities. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis (cell death) in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may exert its anticancer and antitumor activities by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells. In vivo studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential applications in various fields of science, including organic electronics and medicinal chemistry.
One of the limitations of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione. In the field of organic electronics, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors with improved properties, such as higher charge carrier mobility and better stability.
In the field of medicinal chemistry, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione derivatives with improved anticancer and antitumor activities. Future research could also focus on the development of new drug delivery systems for 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, such as nanoparticles and liposomes, which could improve its bioavailability and reduce its potential toxicity.
Overall, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to develop new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based materials and drugs with improved properties.
Métodos De Síntesis
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Pechmann condensation reaction, and the Perkin reaction. The most common method for synthesizing 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is the Friedel-Crafts acylation reaction, which involves the reaction of 1-tetralone with succinic anhydride in the presence of aluminum chloride as a catalyst. The reaction yields 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione as the main product, along with some by-products.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h3-5,7,9-11,17H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYSYIKFUBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)




![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)